3-(Morpholin-2-yl)benzonitrile hydrochloride chemical properties
3-(Morpholin-2-yl)benzonitrile hydrochloride chemical properties
An In-Depth Technical Guide to 3-(Morpholin-2-yl)benzonitrile Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of 3-(Morpholin-2-yl)benzonitrile hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delineates its core chemical and physical properties, offers insights into its analytical characterization, and discusses its potential applications based on the established roles of its constituent pharmacophores—the morpholine ring and the benzonitrile group. Detailed protocols for handling, characterization, and a plausible synthetic pathway are provided to support laboratory research and development activities.
Chemical Identity and Core Properties
3-(Morpholin-2-yl)benzonitrile hydrochloride is a substituted aromatic compound that integrates two key structural motifs: a benzonitrile unit and a morpholine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and chemical applications.
The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its ability to modulate pharmacokinetic properties such as solubility and blood-brain barrier permeability.[1][2] The benzonitrile group is a versatile functional group and pharmacophore, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups in interactions with biological targets.[3][4]
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-(morpholin-2-yl)benzonitrile hydrochloride | N/A |
| CAS Number | 1423033-37-7 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O·HCl | [5] |
| Molecular Weight | 224.68 g/mol | [5] |
| Canonical SMILES | C1COC(CN1)C2=CC=CC(=C2)C#N | [6] |
| InChIKey | TZCOXLOPBPHUEJ-UHFFFAOYSA-N | [6] |
| Appearance | Typically a white to off-white solid | [7] |
| Solubility | Expected to have good solubility in water and polar organic solvents like methanol and DMSO. | [7] |
Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a research compound is fundamental. The following workflow outlines a standard procedure for the characterization of a newly acquired or synthesized batch of 3-(Morpholin-2-yl)benzonitrile hydrochloride.
Caption: Standard workflow for the analytical characterization of a research chemical.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of the target compound. Optimization may be required.
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Preparation of Mobile Phase:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Mobile Phase A and B.
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HPLC System and Column:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detector: UV at 254 nm.
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-
Gradient Elution:
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0-2 min: 5% B
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2-15 min: Linear gradient from 5% to 95% B.
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15-18 min: Hold at 95% B.
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18-20 min: Return to 5% B and equilibrate.
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-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Synthesis and Reactivity
While specific synthesis routes for 3-(Morpholin-2-yl)benzonitrile hydrochloride are not widely published, a plausible synthetic strategy can be inferred from standard organic chemistry methodologies, such as nucleophilic aromatic substitution or cross-coupling reactions.
Caption: A plausible synthetic route for 3-(Morpholin-2-yl)benzonitrile hydrochloride.
Causality in Experimental Design:
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Choice of Starting Materials: 3-Fluorobenzonitrile is chosen due to the fluorine atom being a good leaving group for nucleophilic aromatic substitution. A Boc-protected morpholine derivative is used to prevent side reactions involving the secondary amine, which is a key principle in protecting group chemistry.
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Reaction Steps: The synthesis involves standard, high-yielding reactions. Mesylation of the alcohol on the morpholine precursor activates it for substitution. The final deprotection and salt formation steps are robust procedures for isolating the desired hydrochloride salt.
Role in Medicinal Chemistry and Drug Discovery
The combination of the morpholine and benzonitrile scaffolds suggests significant potential for this molecule as a building block or lead compound in drug discovery programs.
Caption: The dual pharmacophoric roles of the morpholine and benzonitrile moieties.
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Morpholine in CNS Drug Design: The morpholine ring is frequently incorporated into molecules targeting the CNS. Its polarity and ability to form hydrogen bonds can improve solubility and the overall pharmacokinetic profile, which is critical for achieving therapeutic concentrations in the brain.[1][2]
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Benzonitrile as a Key Pharmacophore: The nitrile group is a valuable functional group in drug design. It is relatively stable metabolically and can act as a potent hydrogen bond acceptor, mimicking the carbonyl groups of amides or ketones in interactions with protein targets.[4] Benzonitrile derivatives have been successfully developed as kinase inhibitors, antiviral agents, and modulators of various receptors.[3][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. The information below is synthesized from safety data sheets of structurally related compounds, as a specific SDS for the hydrochloride salt is not publicly available.
Table 2: Hazard and Safety Information
| Category | Information | Precautionary Actions |
| GHS Pictograms | Likely: Irritant, Health Hazard | N/A |
| Hazard Statements | May cause skin, eye, and respiratory irritation. Harmful if swallowed or in contact with skin. | H302, H312, H315, H319, H335 (Anticipated) |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), laboratory coat. | P280: Wear protective gloves/eye protection/face protection.[9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat and open flames. | P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. May be hygroscopic. | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | P301+P312, P302+P352, P305+P351+P338[9] |
Protocol: Safe Laboratory Handling
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Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.
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Donning PPE: Wear a laboratory coat, nitrile gloves, and chemical safety goggles.
-
Weighing and Transfer: To avoid inhalation of dust, perform weighing operations in a ventilated enclosure or by carefully handling the material to minimize aerosolization. Use appropriate spatulas and weighing paper.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent while stirring to avoid splashing.
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Post-Handling: Clean the work area thoroughly. Dispose of contaminated materials (gloves, weighing paper) in a designated chemical waste container.
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Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.
Conclusion
3-(Morpholin-2-yl)benzonitrile hydrochloride is a compound with significant potential for chemical and pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the versatile binding and synthetic utility of the benzonitrile group. This guide provides the foundational technical information required for its safe handling, rigorous characterization, and strategic application in the development of novel molecular entities. Adherence to the described analytical and safety protocols will ensure high-quality, reproducible research outcomes.
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